Creatine pyruvate

CAS No.: 208535-04-0

Cat. No.: VC2441993

Molecular Formula: C7H13N3O5

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208535-04-0 |

|---|---|

| Molecular Formula | C7H13N3O5 |

| Molecular Weight | 219.2 g/mol |

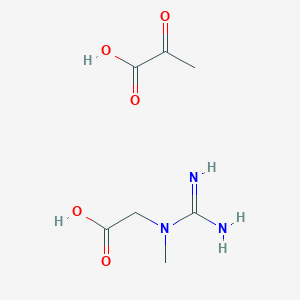

| IUPAC Name | 2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid |

| Standard InChI | InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) |

| Standard InChI Key | DLNGCCQFGNSBOP-UHFFFAOYSA-N |

| SMILES | CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N |

| Canonical SMILES | CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N |

Introduction

Chemical Composition and Physical Properties

Creatine pyruvate is a molecular compound containing 60% creatine and 40% pyruvate by weight . The chemical formula is C7H13N3O5 with a molecular weight of 219.20 . Originally synthesized by the German company Degussa AG under the trade name Creapure™ Pyruvate, this compound combines the performance-enhancing properties of creatine with the potential metabolic benefits of pyruvate .

One of the most significant advantages of creatine pyruvate over traditional creatine monohydrate is its enhanced solubility in water. At 20°C, creatine pyruvate has a solubility of 54 g/L (at pH 2.6) compared to just 14 g/L for creatine monohydrate (at pH 7) . When normalized by the relative amount of creatine per molecule, the solubility values at 20°C are:

| Creatine Form | Creatine Content | Normalized Solubility | Comparison to CM |

|---|---|---|---|

| Creatine Monohydrate | 87.9% | 12.3 g/L | - |

| Creatine Citrate | 66% | 19.1 g/L | 1.55-fold better |

| Creatine Pyruvate | 60% | 32.4 g/L | 2.63-fold better |

Table 1: Comparative solubility of creatine forms normalized by creatine content

The decreased pH of creatine pyruvate solutions (pH 2.6) contributes to this enhanced solubility, making it potentially more convenient for liquid supplementation formats .

Production Methods

Creatine pyruvate can be produced by reacting creatine with pyruvic acid in a temperature range from -10 to 90°C, with optimal conditions between 10 to 30°C . The molar ratio of creatine to pyruvic acid typically ranges from 1:00:1 to 1:10, preferably 5:1 to 1:2 .

The reaction can be conducted with or without solvents, with various polar solvents being suitable including alcohols (methanol, ethanol, isopropanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone, methyl ethyl ketone), and esters (methyl acetate, ethyl acetate) . The production process can utilize standard process engineering equipment such as mixers, paddle dryers, and stirred tanks .

The chemical structure of creatine pyruvate includes the creatine cation and the pyruvate anion, which can be present in standard form or in the 2,2-dihydroxy form . Analysis typically reveals creatine content of approximately 59.8% and pyruvic acid content of 40.2%, consistent with theoretical calculations .

Bioavailability and Absorption

Research on the bioavailability of creatine pyruvate indicates potential advantages over creatine monohydrate. A cross-over designed study with six subjects found that single doses of creatine pyruvate resulted in 17% higher peak plasma creatine concentrations and area under the curve compared to isomolar amounts of creatine monohydrate .

The plasma creatine levels after ingestion of creatine pyruvate showed a different pattern compared to creatine monohydrate, potentially allowing for more sustained delivery of creatine to muscles . This enhanced bioavailability might eliminate or reduce the need for a high-dose loading phase that is typically recommended with creatine monohydrate .

While these bioavailability differences exist, it's important to note that the practical significance of the 17% improvement remains debated. Ultimately, what matters is the amount of creatine that reaches the muscle tissue and increases intramuscular creatine stores, rather than merely increased plasma concentrations .

Performance Effects: Research Findings

Effects on High-Intensity Exercise

A double-blind, placebo-controlled, randomized study evaluated the effects of creatine pyruvate on exercise performance in healthy young athletes . Subjects performed ten 15-second intermittent handgrip exercises at maximal intensity with 45-second rest periods between exercises . After 28 days of supplementation with 5 g/day of creatine pyruvate, participants showed significant improvement in performance during these high-intensity intervals .

This performance enhancement aligns with the established benefits of creatine supplementation, which is known to improve short-duration, high-intensity exercise performance through enhanced phosphocreatine resynthesis and ATP availability during recovery periods.

Effects on Endurance Exercise

Research on the effects of creatine pyruvate on endurance performance has shown mixed results. One study investigating endurance exercise capacity after 7 days of 7 g per day creatine pyruvate supplementation found no beneficial impact on endurance capacity or intermittent sprint performance in well-trained cyclists .

In contrast, another study reported that 5 days of 7.5 g per day creatine pyruvate intake increased paddling speed and resulted in decreased lactate concentrations in Olympic canoeists, suggesting an increase in aerobic metabolism . These conflicting findings indicate that the effects of creatine pyruvate may be exercise-specific or dependent on individual factors.

Comparative Effects with Other Creatine Forms

A study investigating the effects of different creatine supplements on performance measures in 42 American football players found interesting results . This 5-week study compared:

-

Creatine monohydrate (Group CM)

-

Calcium pyruvate (Group P)

-

Combination of calcium pyruvate (60%) and creatine (40%) (Group COM)

-

Placebo (Group PL)

The researchers found that both the creatine monohydrate group and the combination group showed significantly greater increases in body mass, lean body mass, 1 repetition maximum (RM) bench press, combined 1 RM squat and bench press, and static vertical jump power output compared to the pyruvate-only and placebo groups . This suggests that the creatine component is primarily responsible for the performance benefits, while pyruvate supplementation alone appeared ineffective .

Applications in Animal Nutrition

Creatine pyruvate has also shown promising results in animal nutrition studies, particularly in ruminants. Dietary supplementation with creatine pyruvate in beef cattle has been shown to:

A study on beef cattle found that supplementation with rumen-protected creatine pyruvate significantly improved muscle glycogen content and glycolytic potential, which are important factors affecting meat quality . The table below shows some of the effects observed:

| Parameter | Control Group | Creatine Pyruvate Group | Effect |

|---|---|---|---|

| Muscle glycogen (μmol/g) | 32.1 | 53.5 | ↑ 66.7% |

| Glycolytic potential (μmol/g) | 110 | 146 | ↑ 32.7% |

| Muscle lactate (μmol/g) | 46.0 | 39.2 | ↓ 14.8% |

| HK enzyme activity (U/mgprot) | 2.49 | 7.64 | ↑ 206.8% |

Table 2: Effects of rumen-protected creatine pyruvate on muscle energy metabolism in beef cattle

These findings suggest that creatine pyruvate might have applications beyond human performance enhancement, potentially offering benefits in livestock nutrition and meat quality improvement.

Mechanism of Action

Creatine pyruvate exerts its effects through multiple mechanisms that encompass both the functions of creatine and pyruvate.

Creatine-Related Mechanisms

Creatine is well-established as a performance enhancer that:

-

Increases phosphocreatine stores in muscle, enhancing ATP regeneration during high-intensity exercise

-

Improves physical performance during short consecutive intervals of high-intensity training

-

Enhances muscle strength, size, and power, particularly during high-intensity workouts

-

May facilitate glycogen accumulation in muscle and reduce glycogen depletion under normal conditions or during exercise

Pyruvate-Related Mechanisms

Pyruvate contributes additional metabolic benefits:

-

Serves as an intermediate in energy metabolism, involved in the formation of energy in cells

-

Participates in gluconeogenesis/glycolysis pathways and the tricarboxylic acid cycle

-

Can enhance internal glycogen stores and increase energy buffering capacity

-

May enhance hypoxia and anaerobic tolerance by restoring pyruvate dehydrogenase complex activity and increasing glycolytic enzymes activity

| Nutritional Values | Per 100 g | Per 4 g Serving |

|---|---|---|

| Creatine pyruvate | 100 g | 4 g |

Table 3: Typical nutritional information for commercial creatine pyruvate supplement

Creatine pyruvate is marketed for various athletic applications, including:

-

Strength training and bodybuilding

-

CrossFit and high-intensity interval training (HIIT)

-

Combat sports

-

Team sports requiring explosiveness (football, hockey, basketball)

It's suitable for both men and women, professionals, hobby athletes, or beginners aiming for maximum performance during exercise .

Comparison with Other Creatine Forms

Creatine pyruvate is one of several alternative creatine forms that have been developed to potentially overcome limitations of traditional creatine monohydrate. The table below compares key characteristics of different creatine forms:

| Creatine Form | Creatine Content | Key Features | Relative Solubility |

|---|---|---|---|

| Creatine Monohydrate | 87.9% | Standard form, most researched | 1x |

| Creatine Pyruvate | 60% | Enhanced solubility, potential performance benefits | 2.63x |

| Creatine Citrate | 66% | Improved solubility | 1.55x |

| Creatine HCl | 78.2% | Higher solubility in acidic conditions | 37.9x (at pH 0.3) |

Table 4: Comparison of different creatine forms

While creatine pyruvate offers advantages in terms of solubility, it's important to note that it contains less creatine by weight compared to creatine monohydrate, meaning larger doses may be required to achieve the same amount of creatine intake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume